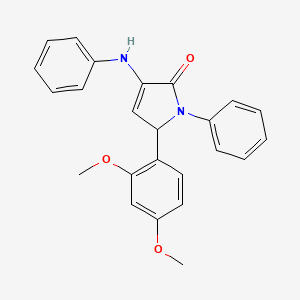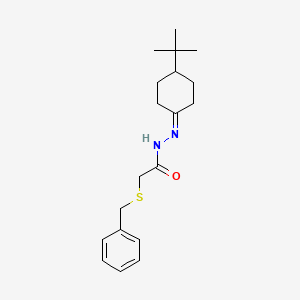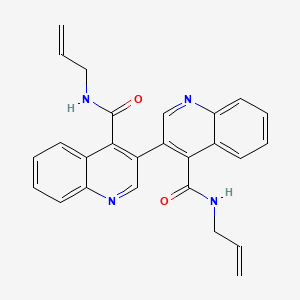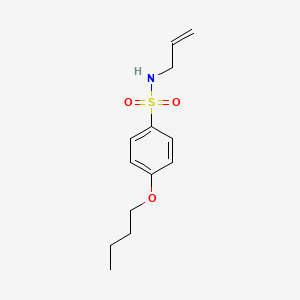![molecular formula C19H20N2O3 B5171067 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have shown promising results in various biomedical fields.
科学的研究の応用
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications in various biomedical fields. Some of the most notable applications include its potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In addition, this compound has also shown potential as an anti-diabetic agent and as a neuroprotective agent.
作用機序
The exact mechanism of action of 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through various pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone can exert various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. In addition, this compound has also been shown to protect neurons from oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
One of the major advantages of using 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its high purity and good yields. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. Another direction is to explore its potential as an anti-diabetic agent and neuroprotective agent. In addition, future research can focus on optimizing the synthesis method for this compound and investigating its potential toxicity in greater detail. Finally, studies can also explore the potential of this compound in combination therapy with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a promising chemical compound with potential therapeutic applications in various biomedical fields. Its synthesis method is relatively simple and yields high purity, making it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. However, the current research suggests that this compound has great potential as a therapeutic agent for various diseases.
合成法
The synthesis of 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-isopropylphenol with ethyl 2-chloroacetate, followed by cyclization with o-phenylenediamine. Another method involves the reaction of 2-isopropylphenol with chloroacetyl chloride, followed by cyclization with o-phenylenediamine. Both methods have been reported to yield high purity and good yields.
特性
IUPAC Name |
4-[2-(2-propan-2-ylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)14-7-3-6-10-17(14)24-12-19(23)21-11-18(22)20-15-8-4-5-9-16(15)21/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGOSLOLZZBZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(propan-2-yl)phenoxy]acetyl}-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)



![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)
![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)
![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)

![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)


![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)